molecular formula C15H11F5N4O B14127428 (Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone CAS No. 89007-25-0

(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14127428
CAS No.: 89007-25-0
M. Wt: 358.27 g/mol
InChI Key: XZVGHLPVHVRGRG-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pentafluorophenyl group, a pyrazinyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone typically involves the reaction of pentafluorobenzoyl chloride with 4-(pyrazin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating various diseases, including infections and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in its mechanism of action depend on the specific biological target it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
  • Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
  • 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds

Uniqueness

(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone stands out due to its pentafluorophenyl group, which imparts unique electronic properties and reactivity. This makes it more versatile in chemical reactions compared to similar compounds. Additionally, its pyrazinyl group provides potential for biological activity, making it a valuable compound for drug discovery and development.

Properties

CAS No.

89007-25-0

Molecular Formula

C15H11F5N4O

Molecular Weight

358.27 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H11F5N4O/c16-10-9(11(17)13(19)14(20)12(10)18)15(25)24-5-3-23(4-6-24)8-7-21-1-2-22-8/h1-2,7H,3-6H2

InChI Key

XZVGHLPVHVRGRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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